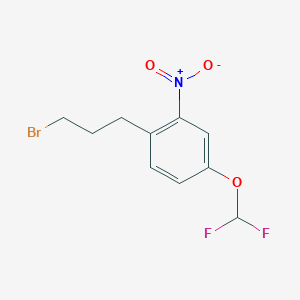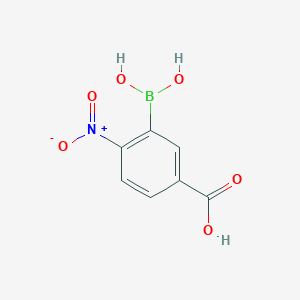
2-Nitro-5-carboxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-carboxyphenylboronic acid is an organic compound with the molecular formula C7H6BNO6 It is a derivative of phenylboronic acid, characterized by the presence of nitro and carboxylic acid functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-carboxyphenylboronic acid typically involves the nitration of 4-carboxyphenylboronic acid. The process begins with the addition of concentrated sulfuric acid and fuming nitric acid to a reaction kettle at a temperature of 0-10°C. The 4-carboxyphenylboronic acid is then added in batches under stirring conditions, followed by holding the mixture for 2-3 hours . This results in the formation of 2-nitro-4-carboxyphenylboronic acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet market demands. The process involves continuous technology, which is simple to operate, cost-effective, and yields high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-5-carboxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Reduction of the nitro group: results in the formation of 2-amino-5-carboxyphenylboronic acid.
Suzuki-Miyaura coupling: leads to the formation of biaryl compounds.
Scientific Research Applications
2-Nitro-5-carboxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-5-carboxyphenylboronic acid involves its ability to form stable complexes with various molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, leading to the formation of new carbon-carbon bonds . The nitro and carboxylic acid groups can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
4-Carboxyphenylboronic acid: Similar structure but lacks the nitro group.
2-Amino-5-carboxyphenylboronic acid: Formed by the reduction of the nitro group in 2-Nitro-5-carboxyphenylboronic acid.
Phenylboronic acid: Lacks both the nitro and carboxylic acid groups.
Uniqueness: this compound is unique due to the presence of both nitro and carboxylic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C7H6BNO6 |
|---|---|
Molecular Weight |
210.94 g/mol |
IUPAC Name |
3-borono-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H6BNO6/c10-7(11)4-1-2-6(9(14)15)5(3-4)8(12)13/h1-3,12-13H,(H,10,11) |
InChI Key |
PDUSBPHQOGYCHO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



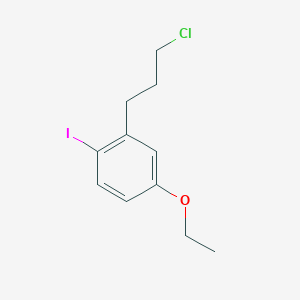
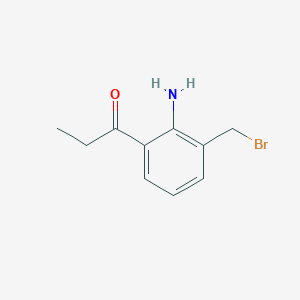
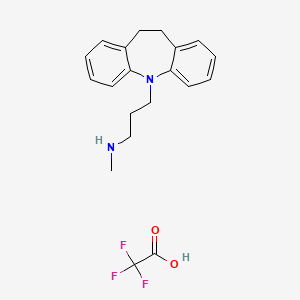
![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)
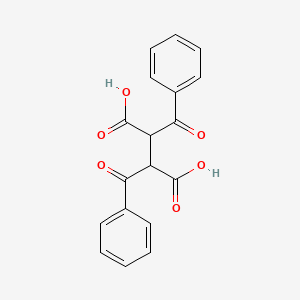
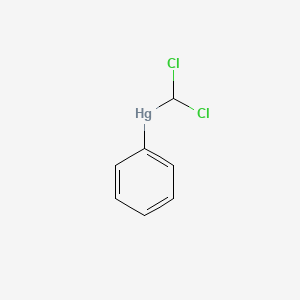
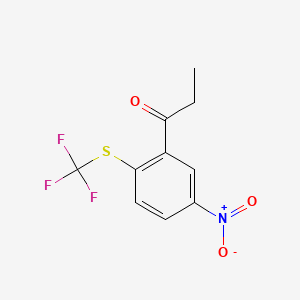
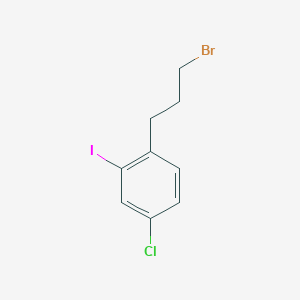

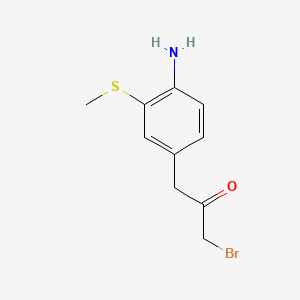

![N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
